molecular formula C14H10F3NO B157290 N-[3-(trifluoromethyl)phenyl]benzamide CAS No. 1939-24-8

N-[3-(trifluoromethyl)phenyl]benzamide

Cat. No.: B157290
CAS No.: 1939-24-8
M. Wt: 265.23 g/mol
InChI Key: RGEVOBUFCUKOAC-UHFFFAOYSA-N
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Description

N-[3-(trifluoromethyl)phenyl]benzamide is an organic compound with the molecular formula C14H10F3NO It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a benzamide moiety

Biochemical Analysis

Biochemical Properties

N-[3-(trifluoromethyl)phenyl]benzamide interacts with various enzymes and proteins in biochemical reactions. It has been found to modulate the serotonergic system, particularly the 5-HT1A and 5-HT3 receptors . The nature of these interactions involves the compound binding to these receptors, influencing their activity and thus the overall function of the serotonergic system .

Cellular Effects

The effects of this compound on cells are primarily related to its influence on cell signaling pathways, gene expression, and cellular metabolism. It has been found to exert an antidepressant-like effect in mice, which suggests that it may influence cell function by modulating neurotransmitter systems .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It has been found to interact with the 5-HT1A and 5-HT3 receptors, influencing their activity and thus the overall function of the serotonergic system .

Temporal Effects in Laboratory Settings

It has been found to exhibit an antidepressant-like effect in mice, suggesting that it may have long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In studies involving mice, it has been found to exhibit an antidepressant-like effect at doses ranging from 1 to 50 mg/kg .

Metabolic Pathways

Given its interaction with the serotonergic system, it may be involved in pathways related to the metabolism of serotonin .

Transport and Distribution

Given its lipophilic nature, it may be able to cross cell membranes and distribute throughout the body .

Subcellular Localization

Given its interaction with the serotonergic system, it may be localized to areas of the cell involved in neurotransmitter synthesis, storage, and release .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(trifluoromethyl)phenyl]benzamide typically involves the reaction of 3-(trifluoromethyl)aniline with benzoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

3-(trifluoromethyl)aniline+benzoyl chlorideThis compound+HCl\text{3-(trifluoromethyl)aniline} + \text{benzoyl chloride} \rightarrow \text{this compound} + \text{HCl} 3-(trifluoromethyl)aniline+benzoyl chloride→this compound+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Solvents such as dichloromethane or toluene may be used to facilitate the reaction, and the product is typically purified by recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[3-(trifluoromethyl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the benzamide group to an amine or other reduced forms.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

    Substitution: Electrophiles such as halogens (Cl2, Br2) or nitro groups (NO2) under appropriate conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

N-[3-(trifluoromethyl)phenyl]benzamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(trifluoromethyl)phenyl]benzamide is unique due to its specific trifluoromethyl substitution, which imparts distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound in various research fields.

Properties

IUPAC Name

N-[3-(trifluoromethyl)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3NO/c15-14(16,17)11-7-4-8-12(9-11)18-13(19)10-5-2-1-3-6-10/h1-9H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGEVOBUFCUKOAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30941073
Record name N-[3-(Trifluoromethyl)phenyl]benzenecarboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30941073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1939-24-8
Record name 1939-24-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131581
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-[3-(Trifluoromethyl)phenyl]benzenecarboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30941073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3'-(TRIFLUOROMETHYL)BENZANILIDE
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Synthesis routes and methods

Procedure details

Using the procedure of Step A of Example 6, 40.28 g of o-trifluoromethyl aniline and 35.14 g of benzoyl chloride were reacted in the presence of 25.3 g of triethylamine in 400 ml of acetone to obtain 41.45 g of N-(2-trifluoromethylphenyl)-benzamide melting at 146° C which was used as is for the next step.
Quantity
40.28 g
Type
reactant
Reaction Step One
Quantity
35.14 g
Type
reactant
Reaction Step Two
Quantity
25.3 g
Type
reactant
Reaction Step Three
Quantity
400 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the mechanism of action for N-[3-(trifluoromethyl)phenyl]benzamide against Mycobacterium tuberculosis?

A1: Research suggests that this compound exhibits anti-tuberculosis activity by inhibiting the enzyme enoyl-[acyl-carrying protein]-reductase (NADH) (InhA) in Mycobacterium tuberculosis []. Molecular docking studies revealed that this compound demonstrates a high binding affinity to the enzyme's active site, forming a stable complex. This interaction is similar to the binding pattern observed with isoniazid, a known anti-tuberculosis drug, suggesting a comparable mechanism of action [].

Q2: What is the impact of structural modifications on the activity of this compound derivatives?

A2: Studies focusing on the structure-activity relationship (SAR) of this compound derivatives have explored various substitutions on the benzamide core. For instance, introducing a 3,5-diamino substitution led to the development of compound 3,5‐diamino‐N‐[3‐(trifluoromethyl)phenyl]benzamide, which exhibited potent cytotoxicity against human colon cancer cells (HCT-116) with promising selectivity towards GSK-3β, a key regulator in various signaling pathways []. This highlights the potential of structural modifications to enhance the activity and target selectivity of this compound derivatives.

Q3: Has this compound demonstrated any anti-angiogenic properties?

A3: While not directly studied for this compound, closely related anthranilamide derivatives incorporating this core structure have shown potent anti-angiogenic properties []. These compounds, specifically 2-[(4-Pyridyl)methyl]amino-N-[3-(trifluoromethyl)phenyl]benzamide and N-3-isoquinolinyl-2-[(4-pyridinylmethyl)amino]benzamide, effectively inhibited vascular endothelial growth factor receptors (VEGFR-2 and VEGFR-3) kinases []. This suggests that the this compound scaffold could serve as a promising starting point for developing novel anti-angiogenic agents.

Q4: How effective is this compound against different strains of Staphylococcus aureus?

A4: Studies using the compound 5‐chloro‐2‐hydroxy‐N‐[3‐(trifluoromethyl)phenyl]benzamide (MMV665807), a derivative of this compound, have shown potent bactericidal activity against both methicillin-resistant Staphylococcus aureus (MRSA) and methicillin-sensitive Staphylococcus aureus (MSSA) []. This compound effectively eradicated S. aureus biofilms, demonstrating superior efficacy compared to conventional antibiotics [].

Q5: What is the cytotoxicity profile of this compound and its derivatives?

A5: Cytotoxicity assessments of this compound derivatives have revealed varying levels of toxicity depending on the specific structural modifications. For example, 5‐chloro‐2‐hydroxy‐N‐[3‐(trifluoromethyl)phenyl]benzamide (MMV665807) exhibited cytotoxicity against human keratinocytes and primary endothelial cells, with attempts to reduce this toxicity through structural changes resulting in diminished anti-staphylococcal activity []. This highlights the challenge of balancing efficacy with safety during drug development and the need for further optimization.

Q6: What insights have computational chemistry studies provided on this compound?

A6: Computational methods, including molecular docking, have been instrumental in understanding the interactions of this compound and its derivatives with target proteins. These studies provide insights into binding affinities, preferred binding poses, and potential mechanisms of action [, ]. Such information is crucial for guiding further structural optimization and drug design efforts. Additionally, in silico tools like SwissADME have been employed to predict the physicochemical properties and pharmacokinetic parameters of these compounds, aiding in the assessment of their drug-likeness and potential for further development [].

Q7: Have any unique intermolecular interactions been observed in crystal structures containing this compound?

A7: Crystallographic studies of this compound derivatives, specifically N-(4-fluorophenyl)-3-(trifluoromethyl) benzamide and 4-fluoro-N-[3-(trifluoromethyl)phenyl]benzamide, have revealed the presence of short C—H···F contacts involving the acidic hydrogen atoms and the fluorine atom attached to the aromatic ring []. While the existence of short H-bonds with organic fluorine remains a subject of debate, this finding suggests a potential stabilizing interaction in these structures, albeit weaker than traditional H-bonds observed in amides [].

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